Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine
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Description
Chemical Reactions Analysis
The same study mentioned in the Synthesis Analysis section discusses a one-pot synthesis of heteroaryl-substituted dihydropyrano ©chromenes and pyrano [2,3-d]pyrimidines . Again, it’s unclear if this process is directly related to “Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine”.
Scientific Research Applications
Importance in Medicinal Chemistry
Furan and thiophene derivatives, including Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine, have been highlighted for their significant role in the medicinal chemistry of nucleobases, nucleosides, and their analogues. These compounds are utilized for their antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This versatility stems from the structural importance of five-membered heterocycles, such as furan and thiophene, as bioisosteric replacements in drug design, enhancing the activity and selectivity of bioactive molecules (Ostrowski, 2022).
Role in Green Chemistry
In the context of green chemistry and sustainable development, Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine could play a crucial role in the valorization of sugars from lignocellulosic biomass. The compound can potentially be involved in processes aiming to increase the production of chemicals and fuels from renewable resources, showcasing its importance in developing environmentally friendly technologies (Esteban, Vorholt, & Leitner, 2020).
Biomass Conversion to Furan Derivatives
Research has also explored the transformation of plant biomass into furan derivatives, positioning such compounds as essential intermediates for creating polymers, functional materials, and fuels. This highlights the potential of Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine in contributing to a more sustainable and bio-based chemical industry, offering a greener alternative to fossil fuel-derived hydrocarbons (Chernyshev, Kravchenko, & Ananikov, 2017).
properties
IUPAC Name |
1-(furan-2-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h2-6,12H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAJYOFWSDNJDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406021 |
Source
|
Record name | Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine | |
CAS RN |
878452-72-3 |
Source
|
Record name | Furan-2-ylmethyl-(5-methyl-thiophen-2-ylmethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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